molecular formula C9H8O2 B3262700 2,3-Dihydrobenzofuran-2-carbaldehyde CAS No. 36054-77-0

2,3-Dihydrobenzofuran-2-carbaldehyde

Cat. No. B3262700
CAS RN: 36054-77-0
M. Wt: 148.16 g/mol
InChI Key: JYVISNVMXVDFES-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-2-carbaldehyde is a chemical compound that comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde involves various methods. One approach is the palladium-catalyzed carboalkoxylation of 2-allylphenols . This method effects the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans .


Molecular Structure Analysis

The 2,3-Dihydrobenzofuran (DHB) skeleton comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dihydrobenzofuran-2-carbaldehyde include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C 3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions .

Scientific Research Applications

Green Chemistry Advancement

2,3-Dihydrobenzofuran-2-carbaldehyde plays a significant role in green chemistry. Adole et al. (2020) demonstrated its use in the ultrasound-promoted synthesis of chalcone derivatives, highlighting the environmental benefits such as waste reduction and energy efficiency in chemical reactions (Adole et al., 2020).

Natural Product Isolation

This compound is also relevant in the isolation of natural products. Shao Hong (2007) identified a new dihydrobenzofuran derivative from the culture broth of the basidiomycete Bondarzewia berkeleyi, showing its presence in natural fungal sources (Shao Hong, 2007).

Synthesis of Bioactive Molecules

2,3-Dihydrobenzofuran-2-carbaldehyde is crucial in synthesizing bioactive molecules. Vargas et al. (2019) reported a biocatalytic strategy for synthesizing dihydrobenzofuran-based tricyclic scaffolds, highlighting its role in creating pharmacologically significant structures (Vargas et al., 2019).

Safety And Hazards

2,3-Dihydrobenzofuran-2-carbaldehyde is a combustible liquid and vapor. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression . It’s recommended to wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA’s eye and face protection regulations .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,6,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVISNVMXVDFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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